

# Zoligratinib ATP-competitive inhibition techniques

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## Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

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## Mechanism of Action and Quantitative Profile

**Zoligratinib** functions by **competitively binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of FGFR**, effectively blocking receptor activation and downstream signaling pathways [1]. This inhibition is crucial as aberrant FGFR signaling drives tumorigenesis in various cancers.

The table below summarizes its inhibitory activity (IC50 values) against different FGFR isoforms:

FGFR Isoform	IC50 (nM)
FGFR1	9.3 nM [2]
FGFR2	7.6 nM [2]
FGFR3	22 nM [2]
FGFR4	290 nM [2]

This data shows **Zoligratinib** has highest potency for **FGFR2**, with significantly less activity against FGFR4, indicating its selective profile.

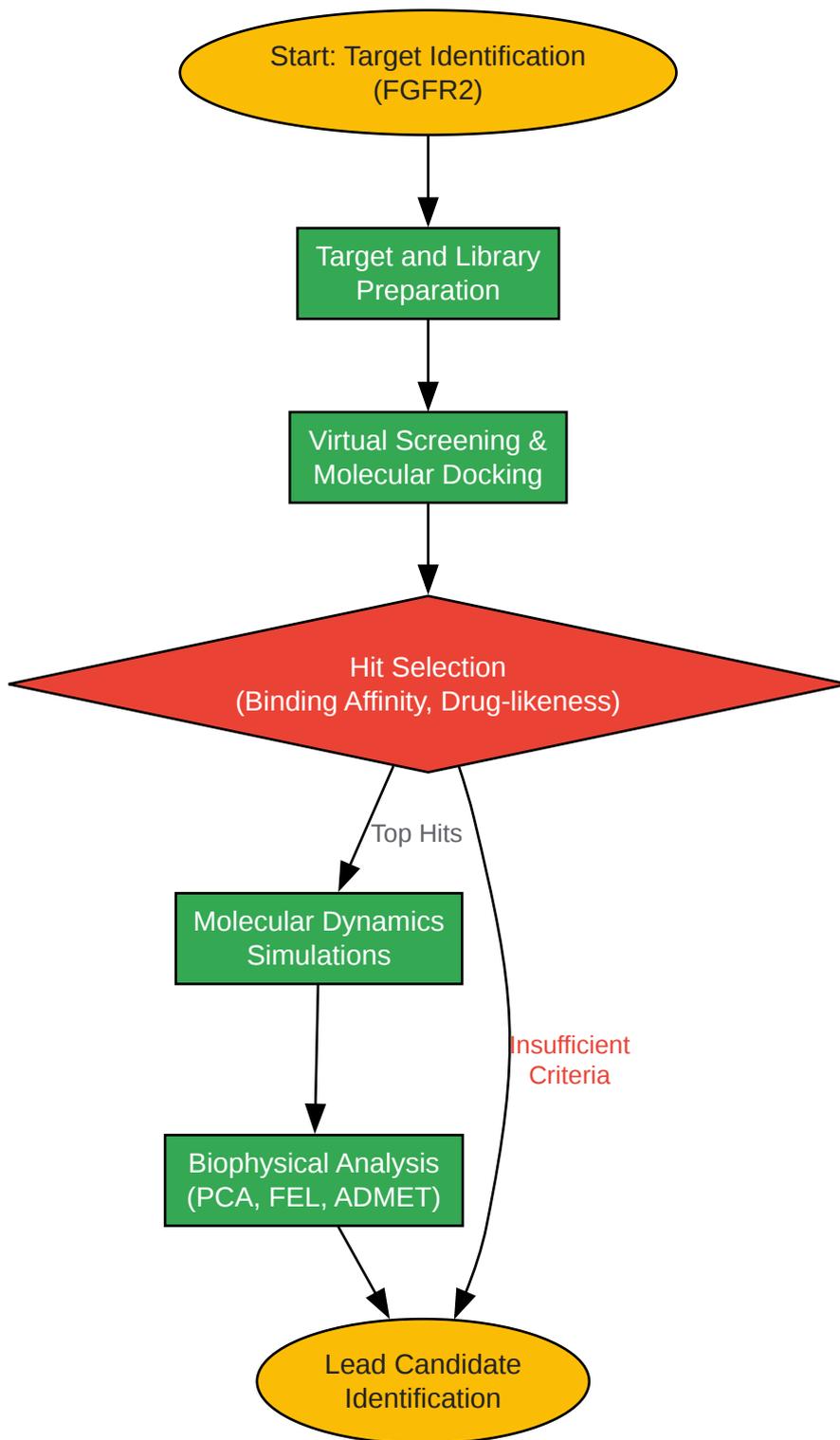
## Experimental and Preclinical Evidence

Research provides insights from *in vitro* and *in vivo* models that demonstrate the application and efficacy of **Zoligratinib**.

- **In Vitro Antiproliferative Activity:** The compound's effectiveness can be measured using cell proliferation assays. In the **SNU-16 gastric cancer cell line** (which harbors FGFR2 amplification), **Zoligratinib** demonstrated strong antiproliferative activity with an IC50 of 17 nM after a 4-day incubation measured by CCK8 assay [2].
- **In Vivo Efficacy Models:** **Zoligratinib** has shown significant, dose-dependent tumor growth inhibition in xenograft mouse models bearing tumors with FGFR genetic alterations [2]. For example, in an **MFE-280 endometrial cancer model** (which carries an FGFR2 S252W mutation), treatment resulted in tumor regression of 106% at 30 mg/kg and 147% at 100 mg/kg, without apparent body weight loss [2].

## Experimental Workflow for FGFR Inhibition Study

The following diagram outlines a generalized workflow for a structure-based study to identify and validate FGFR inhibitors, which encapsulates methodologies relevant to characterizing compounds like **Zoligratinib** [3].



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## Protocol Details for Key Stages

Here are detailed methodologies for critical experiments based on the search results [3]:

- **1. Target and Library Preparation**

- **Protein Structure Preparation:** Retrieve the crystal structure of FGFR2 (e.g., PDB ID: **6LVK**). Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges using tools like **AutoDock Tools** or **Chimera**. Conduct energy minimization to refine the structure.
- **Compound Library Curation:** Source a library of candidate compounds, such as structural analogs of known FGFR inhibitors from the **PubChem database**. Filter compounds based on **drug-likeness** using the **Lipinski's Rule of Five**.

- **2. Virtual Screening and Molecular Docking**

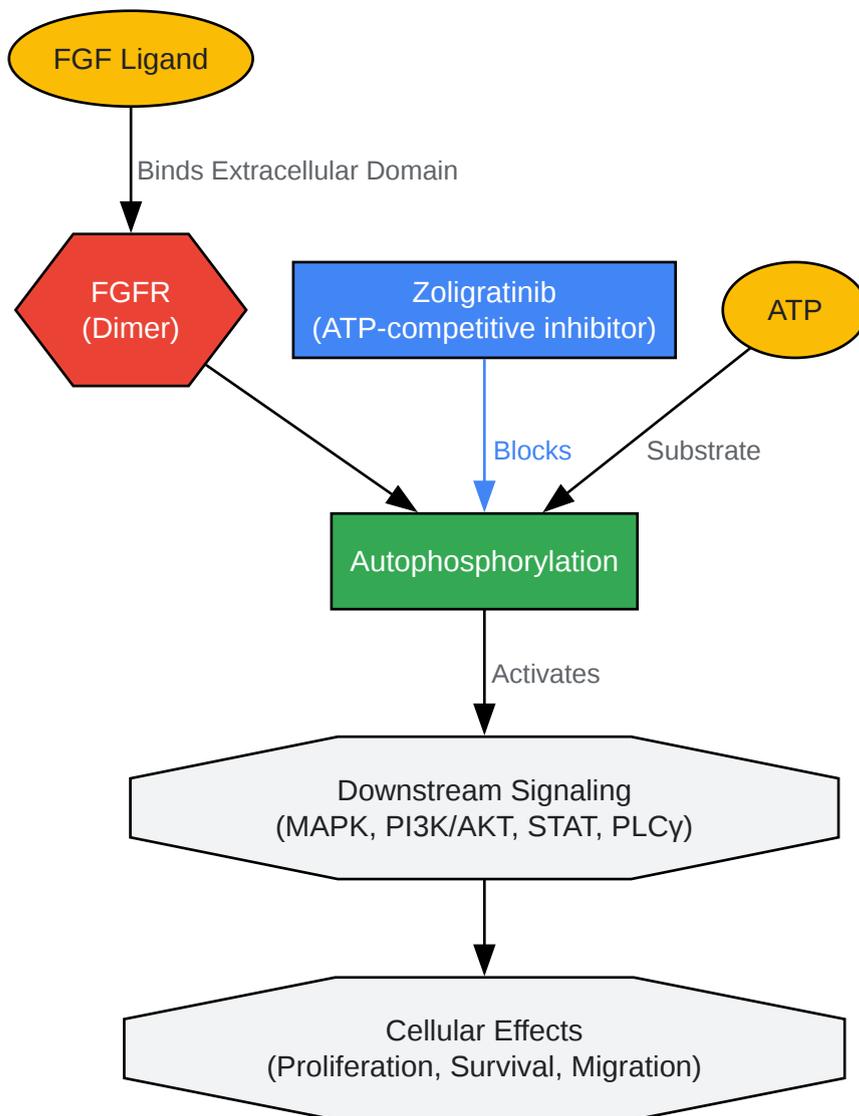
- **Docking Setup:** Use software such as **InstaDock** or **AutoDock Vina**. Define the docking grid to encompass the **ATP-binding pocket** of the FGFR2 kinase domain.
- **Blind Docking:** Perform docking simulations allowing compounds to freely explore the binding site. Rank the resulting compound poses primarily by their **docking score** (calculated binding affinity in kcal/mol).
- **Validation:** Validate the docking protocol by redocking the native crystal structure ligand and confirming the reproduced binding pose aligns with the experimental one.

- **3. Molecular Dynamics (MD) Simulations and Analysis**

- **Simulation Run:** Subject the top protein-ligand complexes from docking to **all-atom MD simulations** (e.g., for 200 ns) in a solvated system using software like **GROMACS** or **AMBER**.
- **Stability and Dynamics Analysis:** Calculate key metrics including:
  - **Root Mean Square Deviation (RMSD):** To assess the overall stability of the protein-ligand complex.
  - **Root Mean Square Fluctuation (RMSF):** To evaluate flexibility of individual residue.
  - **Radius of Gyration (Rg):** To measure structural compactness.
- **Free Energy Landscape (FEL):** Perform essential dynamics analysis (e.g., Principal Component Analysis - PCA) to visualize the conformational states and energy minima sampled by the complex during the simulation.

## FGFR Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core FGFR signaling pathway and the precise point of inhibition by ATP-competitive inhibitors like **Zoligratinib** [1] [4].



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## Important Limitations and Future Directions

- **Clinical Status Note:** While **Zoligratinib** has been studied in clinical trials, its current development status may have evolved. Researchers should consult the latest clinical trial registries for up-to-date information.
- **Overcoming Resistance:** A key challenge with FGFR inhibitors is the development of drug resistance [1] [5]. Future research is directed towards next-generation inhibitors and combination therapies to overcome this.

I hope these application notes provide a solid foundation for your research. Should you require further clarification on any of the experimental details, feel free to ask.

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